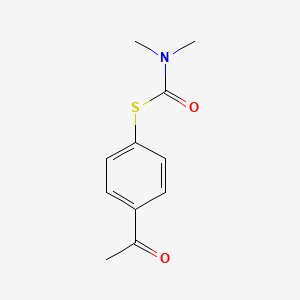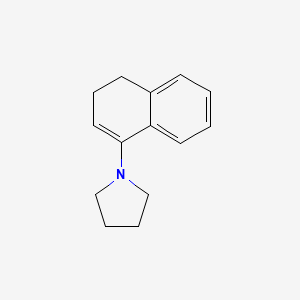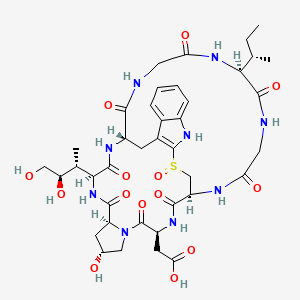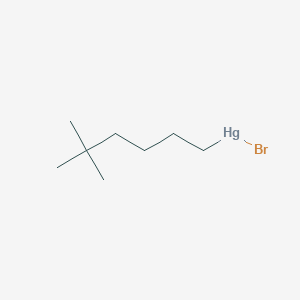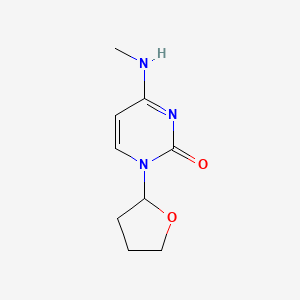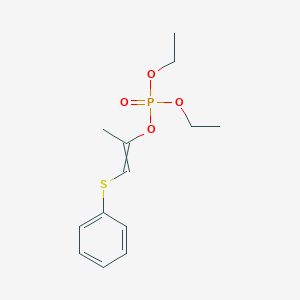
Methyl(phenyl)stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)stannanone is an organotin compound that features a tin atom bonded to a methyl group and a phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(phenyl)stannanone can be synthesized through various methods, including the reaction of stannanes with aldehydes or ketones. One common method involves the [2+2] cycloaddition reaction of stannenes with benzophenone, leading to the formation of stannaoxetane, which can be further decomposed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(phenyl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the methyl or phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Methyl(phenyl)stannanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of methyl(phenyl)stannanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparaison Avec Des Composés Similaires
Dichloro(methyl)phenylsilane: This compound features a silicon atom bonded to a methyl group and a phenyl group, similar to methyl(phenyl)stannanone but with silicon instead of tin.
Stannaphosphaoxetane: A compound formed from the reaction of phosphastannenes with aldehydes, featuring a tin-phosphorus bond.
Uniqueness: this compound is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to similar compounds with silicon or phosphorus
Propriétés
Numéro CAS |
20447-44-3 |
|---|---|
Formule moléculaire |
C7H8OSn |
Poids moléculaire |
226.85 g/mol |
Nom IUPAC |
methyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.CH3.O.Sn/c1-2-4-6-5-3-1;;;/h1-5H;1H3;; |
Clé InChI |
ZMCZWKGAWRLZNP-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




